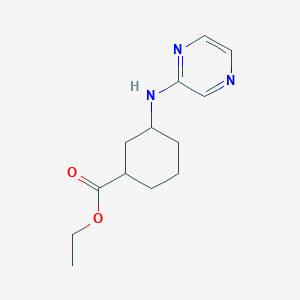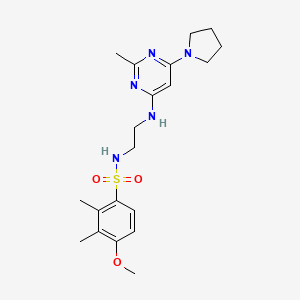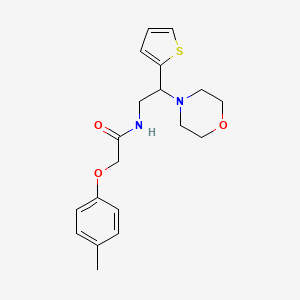![molecular formula C16H10BrF3N2OS B2470880 [3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone CAS No. 299198-16-6](/img/structure/B2470880.png)
[3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone” is a chemical compound with the linear formula C22H14BrF3N2OS . It has a molecular weight of 491.333 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C22H14BrF3N2OS . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The exact spatial arrangement of these atoms would define the 3D structure of the molecule.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current resources. Chemical reactions can vary widely depending on the conditions and the reactants involved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 491.333 . Other properties such as melting point, boiling point, and density are not specified in the available resources .Mechanism of Action
Safety and Hazards
As for safety and hazards, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
properties
IUPAC Name |
[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS/c1-7-6-10(16(18,19)20)11-12(21)14(24-15(11)22-7)13(23)8-2-4-9(17)5-3-8/h2-6H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPLEXPZMVGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)C3=CC=C(C=C3)Br)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)
